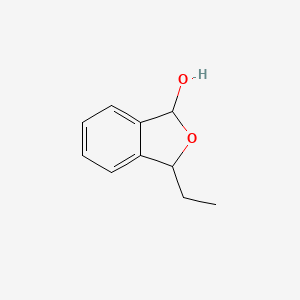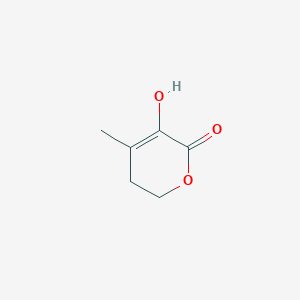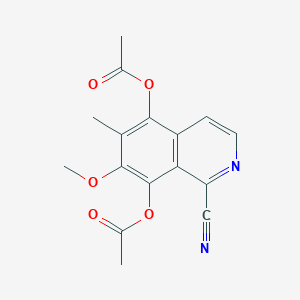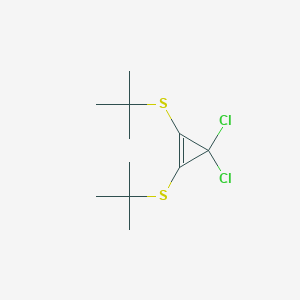![molecular formula C11H22OSi B14452857 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- CAS No. 77172-48-6](/img/no-structure.png)
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C12H24OSi. It is a derivative of cyclohexene, where the hydrogen atoms at the 4,4-positions are replaced by methyl groups, and the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4,4-dimethyl-1-cyclohexene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{4,4-Dimethyl-1-cyclohexene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its saturated analogs.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.
Reduction: Formation of 4,4-dimethylcyclohexane.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- involves the cleavage of the trimethylsilyl group under acidic or basic conditions, revealing the hydroxyl group. This reactivity is exploited in various synthetic applications where the silyl group acts as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1-cyclohexene: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1,4-Dimethyl-1-cyclohexene: Similar structure but different substitution pattern, leading to different reactivity.
Cyclohexene, 4-ethenyl-1,4-dimethyl-: Contains an additional ethenyl group, altering its chemical properties.
Uniqueness
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides stability and reactivity that can be selectively manipulated in synthetic applications. This makes it a valuable compound in organic synthesis and research.
Eigenschaften
| 77172-48-6 | |
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
(4,4-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-11(2)8-6-10(7-9-11)12-13(3,4)5/h6H,7-9H2,1-5H3 |
InChI-Schlüssel |
WLFLXRYIROTBEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=CC1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)


![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)


